physical properties of 4-Methyl-2-(methylthio)pyrimidine
physical properties of 4-Methyl-2-(methylthio)pyrimidine
An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-(methylthio)pyrimidine
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of 4-Methyl-2-(methylthio)pyrimidine. This guide is structured to provide not only established data but also practical, field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and actionable laboratory guidance.
Section 1: Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. 4-Methyl-2-(methylthio)pyrimidine is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrazines. The presence of a methyl group and a methylthio group on the pyrimidine core dictates its specific chemical behavior and physical properties.
Key Identifiers:
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CAS Number: 14001-63-9[1]
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Molecular Formula: C₆H₈N₂S[1]
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Molecular Weight: 140.21 g/mol [1]
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InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N[1]
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SMILES: CSc1nccc(C)n1[1]
Caption: 2D Structure of 4-Methyl-2-(methylthio)pyrimidine.
Section 2: Physical and Chemical Properties
The bulk physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. 4-Methyl-2-(methylthio)pyrimidine is a liquid at ambient temperature.[1] A summary of its key physical constants is presented below.
| Property | Value | Source(s) |
| Appearance | Clear, yellow to orange liquid | [1] |
| Density | 1.007 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.572 | [1] |
| Flash Point | 104.4 °C (closed cup) | [1] |
| Molecular Weight | 140.21 g/mol | [1] |
| Boiling Point | Not definitively reported at standard pressure. A boiling point of 243.1°C at 760 mmHg has been noted for the related compound 4-Chloro-2-(methylthio)pyrimidine. | [2] |
Section 3: Solubility Profile
While quantitative solubility data for 4-Methyl-2-(methylthio)pyrimidine is not widely published, a qualitative assessment can be made based on its structure and studies of analogous pyrimidine derivatives. The presence of two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall molecule possesses both polar (C-N, C-S bonds) and non-polar (methyl groups, aromatic ring) regions.
Generally, pyrimidine derivatives show solubility in a range of organic solvents, with solubility increasing with temperature.[3] It is anticipated that 4-Methyl-2-(methylthio)pyrimidine would be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and may have moderate solubility in solvents like ethyl acetate and chloroform.[3] Its solubility in water is expected to be low, a common characteristic for similar small organic molecules with significant hydrocarbon character.
Section 4: Spectroscopic Characterization
Predictive Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:
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A singlet in the δ 2.4-2.6 ppm range, integrating to 3H, corresponding to the methyl group at the 4-position (CH₃ ).
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A singlet in the δ 2.5-2.7 ppm range, integrating to 3H, for the methyl group of the thiomethyl substituent (S-CH₃ ).
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Two signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position will appear as a doublet, and the proton at the 6-position will also be a doublet due to coupling with each other.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique carbon signals:
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Two signals in the aliphatic region (δ 10-30 ppm) for the two methyl carbons (C H₃ and S-C H₃).
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Four signals in the aromatic/heteroaromatic region (δ 110-175 ppm) corresponding to the four distinct carbons of the pyrimidine ring. The carbon attached to the sulfur (C2) is expected to be the most downfield shifted among the ring carbons.[4]
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information on the functional groups present. Key absorption bands are expected around:
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
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1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
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1400-1300 cm⁻¹: C-H bending vibrations.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of 140, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns for pyrimidines may involve the loss of methyl radicals or cleavage of the ring.
Protocols for Experimental Determination
The following section outlines the standardized methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.
This workflow outlines the preparation and analysis of a liquid sample for ¹H and ¹³C NMR.
Caption: Workflow for NMR Spectroscopic Analysis.
This protocol is designed to assess purity and confirm the molecular weight of the compound.
Caption: Standard Workflow for GC-MS Analysis.[6]
Section 5: Safety and Handling
From a safety perspective, 4-Methyl-2-(methylthio)pyrimidine is classified with several hazards that necessitate careful handling in a laboratory environment.[1]
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GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
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Skin Irritation (Category 2) - H315: Causes skin irritation.
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Serious Eye Damage (Category 1) - H318: Causes serious eye damage.
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Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.
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Recommended Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
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Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
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Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If aerosolization is possible, a suitable respirator should be used.
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Skin and Body Protection: A lab coat should be worn to prevent skin contact.
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Section 6: References
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Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. s3-us-west-2.amazonaws.com. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
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Pyrimidine, 4-methyl-. NIST WebBook. [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]
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Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [Link]
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Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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IR spectra. UCLA Chemistry. [Link]
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2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. SWGDrug. [Link]
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Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. ChemRxiv. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulphide. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organicchem20120400007_21615.htm]([Link] organicchem20120400007_21615.htm)
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Infrared Spectroscopy. MSU Chemistry. [Link]
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4 Methyl Thio Benzyl Cyanide. Karvy Therapeutics Pvt. Ltd.. [Link]
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Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
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Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. 4-Methyl-2-(methylthio)pyrimidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 49844-90-8 | 4-Chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
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